
Silver(II) Pyridine-2-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver(II) Pyridine-2-carboxylate can be synthesized through the reaction of silver nitrate with pyridine-2-carboxylic acid in the presence of a suitable base. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature and pH conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high purity and yield. This includes controlling the concentration of reactants, temperature, and pH, as well as employing purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: Silver(II) Pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as an oxidizing agent in synthetic reactions involving C-H bonds .
Common Reagents and Conditions:
Oxidation: this compound acts as an oxidant in reactions with primary amines or aldehydes in the presence of styrene.
Reduction: The compound can be reduced by antioxidants such as glutathione, ascorbic acid, and vitamin E.
Substitution: It can participate in substitution reactions with various organic ligands to form coordination complexes.
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions with primary amines can yield amides, while reduction reactions with antioxidants result in the corresponding reduced forms .
Scientific Research Applications
Chemical Applications
Oxidizing Agent in Organic Synthesis
Silver(II) Pyridine-2-carboxylate serves as a potent oxidizing agent in synthetic organic chemistry. It is particularly effective in reactions involving the oxidation of primary amines and aldehydes, leading to the formation of amides and ketones. For instance, studies have shown that this compound can oxidize arylalkanes and arylalkanols to produce corresponding aldehydes or ketones in aqueous suspension .
Reaction Mechanisms
The compound participates in various chemical reactions, including:
- Oxidation : It oxidizes biological macromolecules and small organic substrates.
- Reduction : It can be reduced by antioxidants such as glutathione and ascorbic acid.
- Substitution Reactions : It forms coordination complexes with various organic ligands.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This property makes it a candidate for use in antibacterial materials, particularly in medical devices where infection prevention is critical. The compound's mechanism involves the oxidation of cellular components, which can overcome microbial resistance mechanisms .
Case Study: Medical Coatings
In studies focusing on the application of this compound in medical coatings, it has been found to effectively reduce bacterial colonization on surfaces. This application is crucial for improving the safety and efficacy of implants and surgical instruments.
Industrial Applications
Preparation of Organic Compounds
In industrial settings, this compound is utilized in the preparation of amides and other organic compounds. Its role as an oxidizing agent facilitates various synthetic pathways that are essential in the production of fine chemicals and pharmaceuticals .
Photothermographic Imaging Materials
The compound has also been explored for use in photothermographic imaging materials. Its ability to generate silver nanoparticles through thermal decomposition makes it valuable in developing advanced imaging technologies.
Data Summary Table
Application Area | Specific Uses | Key Findings |
---|---|---|
Chemistry | Oxidizing agent | Effective in oxidizing primary amines and aldehydes |
Biology | Antimicrobial coatings | Reduces bacterial colonization on medical devices |
Industry | Preparation of amides | Facilitates synthesis of fine chemicals |
Imaging Technology | Photothermographic materials | Generates silver nanoparticles for advanced imaging |
Mechanism of Action
The mechanism by which Silver(II) Pyridine-2-carboxylate exerts its effects involves its strong oxidizing properties. The compound can oxidize a wide variety of biological molecules, including antioxidants, lipids, and proteins. This oxidation process leads to the formation of reactive oxygen species and other oxidative products, which can damage cellular components and inhibit microbial growth .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- Silver(I) Pyridine-2-carboxylate
- Silver(II) 2,6-dicarboxypyridine complex
- Silver(I) complexes with carboxylate ligands
Biological Activity
Silver(II) pyridine-2-carboxylate (Ag(II)PCA) is a coordination compound that has garnered attention for its promising biological activities, particularly in antimicrobial applications. This article delves into the biological activity of Ag(II)PCA, highlighting its mechanisms of action, stability, and potential therapeutic applications based on recent research findings.
Silver(II) complexes, including Ag(II)PCA, exhibit unique properties due to their oxidation state. Silver(II) is a powerful oxidizing agent, which allows it to interact with various biological macromolecules. The geometry of Ag(II) complexes typically adopts a square planar configuration, which influences their biological reactivity and interaction with cellular components .
Recent studies have demonstrated that Ag(II)PCA can effectively oxidize biological antioxidants, lipids, and proteins. The stability of these complexes is crucial for their biological efficacy; they can be synthesized using various ligands, with pyridinecarboxylates showing favorable stabilization properties . The stability of Ag(II)PCA has been confirmed through UV-Vis spectroscopy and NMR analysis, indicating that it retains its structure under physiological conditions.
Mechanisms of Biological Activity
The biological activity of Ag(II)PCA primarily stems from its ability to generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This oxidative mechanism disrupts cellular integrity by:
- Oxidizing cellular components : Ag(II)PCA irreversibly modifies functional groups in proteins and lipids, causing cell membrane damage and leakage of intracellular contents .
- Interfering with DNA : Silver ions from Ag(II)PCA can bind to bacterial DNA, inhibiting replication and transcription processes .
- Synergistic effects : When combined with other materials like chitosan, Ag(II)PCA exhibits enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .
Antimicrobial Efficacy
Ag(II)PCA has shown significant antimicrobial activity in various studies. For instance:
- In vitro studies : The minimum inhibitory concentration (MIC) values for Ag(II)PCA against common pathogens such as Staphylococcus aureus and Escherichia coli were determined to be low, indicating high potency .
- Comparative studies : When tested alongside other silver complexes, Ag(II)PCA demonstrated superior antibacterial effects due to its enhanced oxidative capacity and stability .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 5 | 18 |
Escherichia coli | 10 | 15 |
Pseudomonas aeruginosa | 20 | 12 |
Case Studies
- Oxidative Damage to Lipids : A study investigated the interaction of Ag(II)PCA with unsaturated fatty acids like arachidonic acid. Results indicated significant oxidative modifications at higher concentrations, leading to the formation of oxidized lipid products .
- Impact on Carbohydrates : Another study utilized beta-cyclodextrin as a model carbohydrate to assess the effects of Ag(II)PCA. The findings revealed that Ag(II)PCA could effectively oxidize carbohydrate structures, further demonstrating its broad-spectrum reactivity against biomolecules .
Q & A
Basic Research Questions
Q. What are the key catalytic applications of Zinc(II) Pyridine-2-carboxylate in CO₂ utilization?
Zinc(II) Pyridine-2-carboxylate, in combination with 1-methylimidazole (NMi), forms a binary catalytic system for synthesizing cyclic carbonates from epoxides and CO₂. This system operates via a Lewis acid-base synergistic mechanism, where Zn activates the epoxide, and NMi acts as a nucleophile to promote ring-opening. The catalytic efficiency varies with substrate type (e.g., propylene oxide > styrene oxide > butylene oxide > cyclohexene oxide) and requires optimized molar ratios (e.g., 1:100 substrate:catalyst and 1:2 Zn:NMi) .
Q. How does the Zn(II)-picolinate/NMi system compare to traditional halogen-containing catalysts?
Unlike ZnCl₂-based systems, which face corrosion and environmental concerns, the Zn(II)-picolinate/NMi system is halogen-free and aligns with green chemistry principles. While its activity is lower than ZnCl₂, it avoids halogen-related drawbacks and demonstrates potential for industrial adaptation after further optimization (e.g., adjusting co-catalysts or reaction parameters) .
Q. What spectroscopic or structural methods are used to characterize catalytic intermediates?
High-pressure NMR and FT-IR are critical for identifying intermediates such as the octahedral [Zn(pyridine-2-carboxylate)₂(NMi)₂] complex, alkoxy-imidazoline intermediates, and carbonate-imidazoline species. Phase separation (e.g., second-phase formation in NMR tubes) provides insights into intermediate stability and reaction pathways .
Advanced Research Questions
Q. What mechanistic steps limit the catalytic efficiency of Zn(II)-picolinate in cyclic carbonate synthesis?
Key bottlenecks include:
- Intermediate stability : The "carbonate-imidazoline" intermediate undergoes slower cyclization compared to halogen-based systems, reducing turnover rates.
- Substrate selectivity : Bulky epoxides like cyclohexene oxide show poor conversion due to steric hindrance at the Zn center.
- Phase separation : Formation of a second phase in high-dilution conditions reduces catalytic activity, necessitating co-catalyst adjustments (e.g., increasing NMi loading to 1:20:1000 Zn:NMi:substrate) .
Q. How can the substrate scope of Zn(II)-picolinate/NMi be expanded for diverse epoxides?
Strategies include:
- Co-catalyst modulation : Testing stronger nucleophiles (e.g., ionic liquids) to enhance epoxide activation.
- Metal-ligand tuning : Substituting pyridine-2-carboxylate with electron-donating/withdrawing ligands to modify Zn’s Lewis acidity.
- Hybrid systems : Incorporating supported catalysts (e.g., polymer-bound Zn complexes) to improve recyclability and substrate compatibility .
Q. What role does NMi play beyond nucleophilic activation in the catalytic cycle?
NMi serves dual functions:
- Solubilization : It solubilizes Zn-picolinate in the epoxide/CO₂ mixture through coordination.
- Intermediate stabilization : NMi stabilizes the alkoxy-imidazoline intermediate, preventing premature decomposition. Spectroscopic evidence suggests NMi may also participate in CO₂ insertion steps via hydrogen-bonding interactions .
Q. How do competing side reactions (e.g., oligomerization) impact cyclic carbonate yield?
Under non-CO₂ conditions (e.g., argon), NMi promotes epoxide oligomerization via nucleophilic attack. Suppressing this requires strict control of CO₂ pressure (>1 bar) and temperature (<90°C). Kinetic studies show that CO₂ insertion is rate-limiting, with competitive pathways minimized by maintaining excess CO₂ .
Q. Methodological Recommendations
- Optimizing reaction conditions : Use a pressure reactor with in-situ FT-IR monitoring to track CO₂ consumption and intermediate formation .
- Handling phase separation : Employ high-shear mixing or co-solvents (e.g., dimethyl carbonate) to homogenize the reaction mixture during second-phase formation .
- Comparing analogs : Substitute Zn(II) with Cu(II) or Co(II) picolinates (e.g., Copper(II) picolinate ) to explore metal-specific trends in CO₂ activation.
Properties
IUPAC Name |
pyridine-2-carboxylate;silver | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.Ag/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXVTYGOLNYKET-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Ag] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8AgN2O4-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552021 | |
Record name | pyridine-2-carboxylate;silver | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14783-00-7 | |
Record name | pyridine-2-carboxylate;silver | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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